N-[(1S,2S)-2-[(4-fluorophenyl)methyl]cyclopentyl]-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)propanamide
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Overview
Description
N-[(1S,2S)-2-[(4-fluorophenyl)methyl]cyclopentyl]-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)propanamide is a complex organic compound characterized by its unique structure, which includes a fluorophenyl group, a cyclopentyl ring, and a tetrahydropyrazolopyrazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1S,2S)-2-[(4-fluorophenyl)methyl]cyclopentyl]-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)propanamide typically involves multiple steps, including the formation of the cyclopentyl ring, the introduction of the fluorophenyl group, and the construction of the tetrahydropyrazolopyrazine moiety. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, play a crucial role in the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis techniques, including batch and continuous flow processes. These methods are designed to optimize yield, purity, and cost-effectiveness while ensuring compliance with safety and environmental regulations.
Chemical Reactions Analysis
Types of Reactions
N-[(1S,2S)-2-[(4-fluorophenyl)methyl]cyclopentyl]-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where specific functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, including solvent choice, temperature, and reaction time, are optimized based on the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[(1S,2S)-2-[(4-fluorophenyl)methyl]cyclopentyl]-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)propanamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases and conditions.
Industry: Utilized in the development of new materials, catalysts, and chemical processes.
Mechanism of Action
The mechanism of action of N-[(1S,2S)-2-[(4-fluorophenyl)methyl]cyclopentyl]-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)propanamide involves its interaction with specific molecular targets and pathways. These interactions may include binding to receptors, inhibiting enzymes, or modulating signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other fluorophenyl derivatives, cyclopentyl-containing molecules, and tetrahydropyrazolopyrazine analogs. Examples include:
- 2-[(1S,2S,4aR,8aS)-1-hydroxy-4a-methyl-8-methylidene-1,2,3,4,5,6,7,8a-octahydronaphthalen-2-yl]prop-2-enoic acid
- Organofluorine compounds
Uniqueness
N-[(1S,2S)-2-[(4-fluorophenyl)methyl]cyclopentyl]-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)propanamide stands out due to its unique combination of structural features, which confer specific chemical and biological properties. Its distinct arrangement of functional groups and rings makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[(1S,2S)-2-[(4-fluorophenyl)methyl]cyclopentyl]-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27FN4O/c22-17-6-4-15(5-7-17)12-16-2-1-3-20(16)24-21(27)9-8-18-13-19-14-23-10-11-26(19)25-18/h4-7,13,16,20,23H,1-3,8-12,14H2,(H,24,27)/t16-,20-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLDFAXLYQDHCQQ-JXFKEZNVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)NC(=O)CCC2=NN3CCNCC3=C2)CC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@H](C1)NC(=O)CCC2=NN3CCNCC3=C2)CC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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